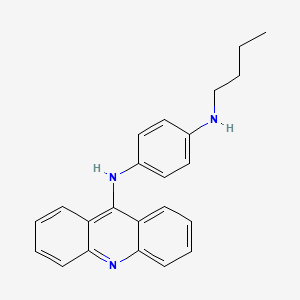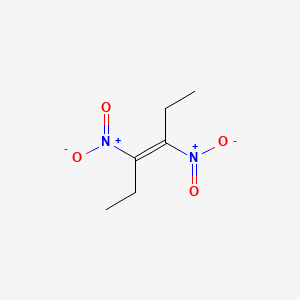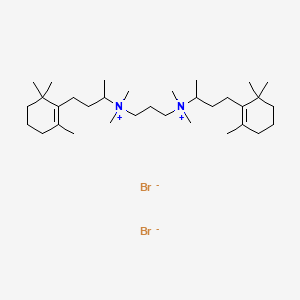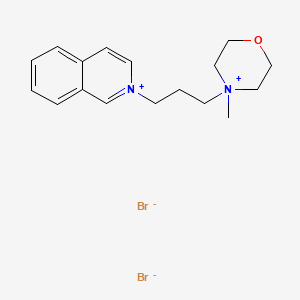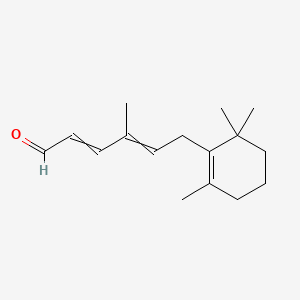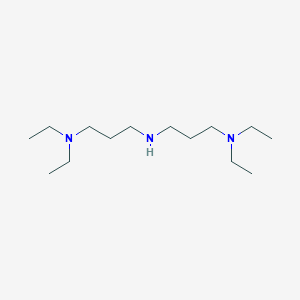
2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride is a chemical compound known for its diverse applications in organic synthesis and medicinal chemistry. It is characterized by its molecular structure, which includes a chloro group, an ethylbenzyl group, and a diethylamine moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride typically involves the reaction of p-ethylbenzyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines, thiols, or ethers.
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding amine.
Aplicaciones Científicas De Investigación
2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can act as an alkylating agent, modifying the structure of target molecules and altering their function. This compound can also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N,N-diethylethylamine hydrochloride
- 2-Chloro-N,N-dimethylethylamine hydrochloride
- Mechlorethamine hydrochloride
Uniqueness
Compared to similar compounds, 2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride is unique due to the presence of the p-ethylbenzyl group, which imparts distinct chemical properties and reactivity. This structural feature enhances its potential as an intermediate in the synthesis of more complex molecules and its effectiveness in various applications.
Propiedades
Número CAS |
63991-07-1 |
|---|---|
Fórmula molecular |
C13H21Cl2N |
Peso molecular |
262.22 g/mol |
Nombre IUPAC |
2-chloroethyl-ethyl-[(4-ethylphenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C13H20ClN.ClH/c1-3-12-5-7-13(8-6-12)11-15(4-2)10-9-14;/h5-8H,3-4,9-11H2,1-2H3;1H |
Clave InChI |
HNTNNIBILUQYQT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C[NH+](CC)CCCl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



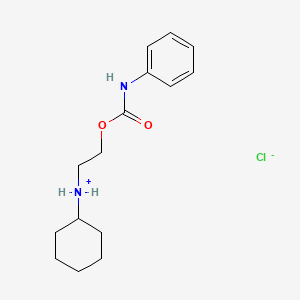

![Acetamide,2-[(aminoiminomethyl)methylamino]-](/img/structure/B13765313.png)


